molecular formula C8H13BrSi B2694414 ((1-Bromocyclopropyl)ethynyl)trimethylsilane CAS No. 2138379-75-4

((1-Bromocyclopropyl)ethynyl)trimethylsilane

Cat. No. B2694414
CAS RN: 2138379-75-4
M. Wt: 217.181
InChI Key: MGBBZXIRFJKWFY-UHFFFAOYSA-N
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Description

((1-Bromocyclopropyl)ethynyl)trimethylsilane, also known as BCTMS, is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. BCTMS is a highly reactive compound that can be used as a building block for the synthesis of various organic molecules.

Mechanism Of Action

The mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane is not well understood, but it is believed to act as a nucleophile in organic reactions. ((1-Bromocyclopropyl)ethynyl)trimethylsilane can undergo substitution reactions with various electrophiles, such as alkyl halides, acyl halides, and epoxides. It can also undergo addition reactions with alkynes and alkenes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of ((1-Bromocyclopropyl)ethynyl)trimethylsilane. However, it has been reported that ((1-Bromocyclopropyl)ethynyl)trimethylsilane can act as a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes ((1-Bromocyclopropyl)ethynyl)trimethylsilane a potential candidate for the development of new drugs for the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ((1-Bromocyclopropyl)ethynyl)trimethylsilane in organic synthesis is its high reactivity, which allows for the preparation of complex organic molecules in a relatively short amount of time. ((1-Bromocyclopropyl)ethynyl)trimethylsilane is also relatively easy to handle and store compared to other highly reactive compounds. However, one limitation of using ((1-Bromocyclopropyl)ethynyl)trimethylsilane is its high cost, which can be a limiting factor for some research groups.

Future Directions

There are several future directions for the use of ((1-Bromocyclopropyl)ethynyl)trimethylsilane in organic synthesis. One potential area of research is the development of new reactions using ((1-Bromocyclopropyl)ethynyl)trimethylsilane as a building block. Another area of research is the development of new drugs based on the acetylcholinesterase inhibitory activity of ((1-Bromocyclopropyl)ethynyl)trimethylsilane. Additionally, further studies are needed to understand the mechanism of action of ((1-Bromocyclopropyl)ethynyl)trimethylsilane and its potential applications in other fields such as materials science and catalysis.
Conclusion:
((1-Bromocyclopropyl)ethynyl)trimethylsilane is a highly reactive compound that has gained significant attention in the field of organic chemistry due to its unique properties and potential applications. ((1-Bromocyclopropyl)ethynyl)trimethylsilane has been widely used as a building block for the synthesis of various organic molecules and has shown promising results in the development of new drugs for the treatment of Alzheimer's disease. Although there are limitations to its use, the future directions for the research on ((1-Bromocyclopropyl)ethynyl)trimethylsilane are promising, and further studies are needed to fully understand its potential applications.

Synthesis Methods

((1-Bromocyclopropyl)ethynyl)trimethylsilane can be synthesized through a two-step process. The first step involves the reaction of 1,2-dibromocyclopropane with trimethylsilylacetylene in the presence of a base such as potassium tert-butoxide. This reaction leads to the formation of 1-(trimethylsilyl)-2-bromo-1-cyclopropene. In the second step, the intermediate compound is treated with a strong base such as lithium diisopropylamide (LDA) to form ((1-Bromocyclopropyl)ethynyl)trimethylsilane.

Scientific Research Applications

((1-Bromocyclopropyl)ethynyl)trimethylsilane has been widely used in organic synthesis as a versatile building block for the preparation of various organic molecules. It has been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. ((1-Bromocyclopropyl)ethynyl)trimethylsilane has also been used in the preparation of functionalized cyclopropenes, which are important intermediates in organic synthesis.

properties

IUPAC Name

2-(1-bromocyclopropyl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrSi/c1-10(2,3)7-6-8(9)4-5-8/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGBBZXIRFJKWFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1-Bromocyclopropyl)ethynyl)trimethylsilane

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